(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including (5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for benzofuran derivatives may involve microwave-assisted synthesis, which has been shown to be effective in producing high yields of complex benzofuran compounds . This method is advantageous due to its efficiency and ability to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: Substitution reactions can occur at the methoxy group or the benzofuran ring, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for cyclization and substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzofuran carboxylic acids, while substitution reactions can produce various halogenated benzofuran derivatives .
Scientific Research Applications
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This action is mediated through the modulation of impulse propagation and transmitter release.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 8-Methoxypsoralen
- Angelicin
Uniqueness
(5-Methoxy-2,3-dihydrobenzofuran-6-yl)methanol is unique due to its specific methoxy and methanol functional groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(5-methoxy-2,3-dihydro-1-benzofuran-6-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-7-2-3-13-10(7)5-8(9)6-11/h4-5,11H,2-3,6H2,1H3 |
InChI Key |
OFPNLNYCSZTWRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCO2)CO |
Origin of Product |
United States |
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